(S)-1-(2-Bromo-4-fluorophenyl)ethanol
Description
Significance of Chirality in Bromo-Fluorophenyl Ethanol (B145695) Scaffolds
Chirality, the property of "handedness" in molecules, is a fundamental concept in medicinal chemistry and pharmacology. For scaffolds like bromo-fluorophenyl ethanol, the existence of a chiral center means the compound can exist as two non-superimposable mirror images, or enantiomers, designated as (S) and (R). Although enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit remarkably different behaviors in a chiral biological system, such as the human body.
This difference arises because biological targets like enzymes and receptors are themselves chiral. Consequently, one enantiomer of a drug may fit perfectly into its target binding site and elicit a desired therapeutic effect, while the other enantiomer may bind less effectively, be inactive, or even cause unwanted side effects. It is estimated that over half of the drugs currently in use are chiral compounds, and a significant portion of these are marketed as single enantiomers to optimize efficacy and safety. The specific stereochemistry of the bromo-fluorophenyl ethanol scaffold is therefore critical when it is used as an intermediate, as it dictates the stereochemistry of the final active pharmaceutical ingredient (API).
Overview of Research Trajectories for (S)-1-(2-Bromo-4-fluorophenyl)ethanol
This compound is a specific chiral alcohol that has garnered attention as a key intermediate in pharmaceutical synthesis. Its chemical structure combines the features of a bromine and a fluorine atom on the phenyl ring with a specific (S)-configuration at the stereogenic carbon of the ethanol moiety.
Synthesis and Properties:
The primary route for synthesizing this compound is the enantioselective reduction of its corresponding ketone precursor, 2-bromo-4-fluoroacetophenone. This asymmetric reduction is a well-established strategy for producing enantiomerically pure alcohols. The reaction can be catalyzed by various systems, including enzymes or chiral catalysts, which selectively produce the desired (S)-enantiomer with high enantiomeric excess.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 261711-20-0 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Not specified in results |
| Chirality | (S)-enantiomer |
Note: Data sourced from publicly available chemical databases.
Research and Application as a Pharmaceutical Intermediate:
The principal research trajectory for this compound is its application as a crucial building block in the synthesis of the drug Lifitegrast . nih.govresearchgate.net Lifitegrast is an ophthalmic solution used for the treatment of the signs and symptoms of dry eye disease. nih.gov It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist, inhibiting the interaction between LFA-1 and its cognate ligand ICAM-1, which plays a role in the inflammatory processes associated with dry eye disease. nih.gov
In the multi-step synthesis of Lifitegrast, this compound serves as a key chiral precursor. The specific (S)-stereochemistry of this intermediate is essential for the final stereochemical configuration of the Lifitegrast molecule, which is critical for its biological activity. researchgate.netresearchgate.net Various synthetic routes and process improvements for Lifitegrast have been documented in scientific literature and patents, many of which involve the preparation and use of this specific chiral alcohol intermediate. patsnap.comgoogle.com The demand for Lifitegrast drives the ongoing research into efficient and scalable syntheses of its key components, including this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
LPYZIWSUVOQESX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)Br)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)O |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S 1 2 Bromo 4 Fluorophenyl Ethanol
Asymmetric Reduction Strategies
Metal-Catalyzed Asymmetric Hydrogenation of 2-Bromo-4-fluoroacetophenone
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. This method employs a chiral metal catalyst, typically based on ruthenium, rhodium, or iridium, to facilitate the addition of hydrogen across the carbonyl double bond, leading to the preferential formation of one enantiomer.
Ruthenium complexes featuring chiral diphosphine ligands, such as the well-established 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective for the asymmetric hydrogenation of a wide range of ketones. The chirality of the final product is dictated by the specific enantiomer of the BINAP ligand used. For the synthesis of (S)-alcohols, (S)-BINAP is typically employed.
The general structure of these catalysts involves a ruthenium center coordinated to the bidentate BINAP ligand and other ancillary ligands that influence the catalyst's activity and stability. Variations of the BINAP ligand, with different substituents on the aryl groups, have been developed to fine-tune the catalyst's electronic and steric properties, thereby optimizing its performance for specific substrates. While direct experimental data for the Ru-BINAP catalyzed hydrogenation of 2-bromo-4-fluoroacetophenone is not extensively reported in readily available literature, the successful hydrogenation of other substituted acetophenones provides a strong precedent for its feasibility.
For instance, the asymmetric hydrogenation of various acetophenone (B1666503) derivatives using Ru-BINAP based catalysts consistently yields the corresponding chiral alcohols with high enantioselectivity. Reaction conditions typically involve the use of a protic solvent like methanol (B129727) or ethanol (B145695) and hydrogen gas at pressures ranging from atmospheric to high pressure.
Table 1: Examples of Ru-Catalyzed Asymmetric Hydrogenation of Substituted Ketones This table presents data for analogous reactions to illustrate the expected efficacy of the methodology.
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| 2'-(Benzyloxy)acetophenone | Ru(OAc)₂( (S)-BINAP) | Methanol | 100 | 97 (S) | harvard.edu |
| 3'-Methoxyacetophenone | RuCl₂((S)-BINAP)₂(dmf)n | Methanol | 100 | 95 (S) | harvard.edu |
| 4'-Fluoroacetophenone | Ru(II)/chiral ligand | Methanol | 50 | >99 (S) | researchgate.net |
The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation of ketones is a subject of detailed study. A widely accepted model involves a metal-ligand bifunctional mechanism. In this pathway, the ketone substrate does not directly coordinate to the ruthenium center. Instead, the reaction proceeds through an outer-sphere mechanism.
The key steps are believed to be:
Activation of molecular hydrogen by the ruthenium complex to form a ruthenium hydride species.
Formation of a six-membered pericyclic transition state involving the ruthenium hydride, the NH group of a diamine ligand (often used in conjunction with BINAP), and the carbonyl group of the ketone.
Concerted transfer of a hydride from the ruthenium and a proton from the amine ligand to the carbonyl carbon and oxygen, respectively.
The enantioselectivity arises from the specific spatial arrangement of the chiral ligands around the ruthenium center, which favors the approach of the ketone from one of its two prochiral faces. The steric and electronic interactions between the substrate and the chiral ligands in the transition state are the determining factors for the stereochemical outcome.
Biocatalytic and Enzymatic Reduction of 2-Bromo-4-fluoroacetophenone
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. The use of whole microbial cells or isolated enzymes for the asymmetric reduction of ketones often proceeds with excellent enantioselectivity and under mild reaction conditions.
Whole-cell biotransformations utilize the metabolic machinery of microorganisms to carry out desired chemical reactions. Various yeasts and fungi have been identified as effective biocatalysts for the asymmetric reduction of ketones.
For the synthesis of (S)-1-(2-Bromo-4-fluorophenyl)ethanol, several microorganisms have shown high efficacy. Strains of Candida, Hansenula, Pichia, Rhodotorula, and Saccharomyces (including common baker's yeast) have been reported to reduce 2-bromo-4-fluoroacetophenone to the corresponding (S)-alcohol with yields greater than 90% and an impressive enantiomeric excess of 99%. rsc.org
Rhodotorula rubra is a particularly well-studied yeast for the asymmetric reduction of ketones. While specific data for 2-bromo-4-fluoroacetophenone is part of the broader study mentioned above, studies on analogous compounds like 4-bromoacetophenone have shown that Rhodotorula rubra can produce the (S)-alcohol with 97.6% conversion and 98.8% enantiomeric excess. researchgate.net
Candida species are also widely employed in biotransformations. For example, Candida tropicalis has been used for the enantioselective bioreduction of various acetophenone analogues, consistently producing the (S)-aryl ethanols with good yields and high enantioselectivity. harvard.edu
Baker's yeast (Saccharomyces cerevisiae) is an inexpensive and readily available biocatalyst that has been used for the reduction of a wide array of prochiral ketones. semanticscholar.orgresearchgate.netnih.govliv.ac.ukrsc.org Its use in aqueous media with a simple sugar source like sucrose (B13894) makes it an attractive option for green chemistry applications.
Table 2: Whole-Cell Biotransformation for the Synthesis of this compound and Analogs
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromo-4-fluoroacetophenone | Candida, Pichia, Rhodotorula, Saccharomyces | This compound | >90 | 99 | rsc.org |
| 4-Bromoacetophenone | Rhodotorula rubra | (S)-1-(4-Bromophenyl)ethanol | 97.6 | 98.8 | researchgate.net |
| Acetophenone | Candida tropicalis | (S)-1-Phenylethanol | 43 | >99 | harvard.edu |
The use of isolated enzymes offers several advantages over whole-cell systems, including higher specific activity, elimination of side reactions, and simpler downstream processing. Ketoreductases (KREDs), carbonyl reductases, and alcohol dehydrogenases (ADHs) are classes of enzymes that catalyze the reduction of carbonyl compounds. wikipedia.orgnih.gov These enzymes typically require a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source.
While direct experimental data for the enzymatic reduction of 2-bromo-4-fluoroacetophenone is limited, studies on closely related substrates demonstrate the potential of this approach. For example, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been successfully used for the asymmetric reduction of 2-chloro-4'-fluoroacetophenone. One particular mutant, P84S/A85G TeSADH, was able to produce (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol, showcasing the potential for these enzymes to catalyze the reduction of halogenated acetophenones with high enantioselectivity. researchgate.netresearchgate.net
Table 3: Enzymatic Reduction of a Structurally Similar Substrate
| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-4'-fluoroacetophenone | P84S/A85G TeSADH | (S)-2-Chloro-1-(4'-fluorophenyl)-1-ethanol | 88 | >99 | researchgate.netresearchgate.net |
The stereochemical outcome of these enzymatic reductions is governed by Prelog's rule, which predicts that the hydride will be delivered to the re-face of the carbonyl group, typically yielding the (S)-alcohol for acetophenone derivatives. However, anti-Prelog enzymes that deliver the hydride to the si-face to produce the (R)-alcohol are also known. semanticscholar.orgresearchgate.net The development of enzyme libraries and protein engineering techniques has greatly expanded the scope of substrates that can be reduced with high stereoselectivity. rsc.org
Isolated Enzyme-Mediated Reductions (e.g., Ketoreductases, Carbonyl Reductases, Alcohol Dehydrogenases)
Cofactor Regeneration Systems
The stereoselective reduction of a ketone to a chiral alcohol catalyzed by an alcohol dehydrogenase (ADH) is a cofactor-dependent process. These enzymes typically utilize nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH) as a hydride source. The cofactor is consumed in stoichiometric amounts during the reaction, being converted to its oxidized form (NAD⁺ or NADP⁺). Due to the high cost of these cofactors, their use in stoichiometric quantities is not economically viable for large-scale synthesis. Therefore, an efficient in situ regeneration system to continuously convert the oxidized cofactor back to its reduced form is essential for a practical biocatalytic process.
Two primary strategies are employed for cofactor regeneration:
Substrate-Coupled Regeneration: This is the simplest approach, where a single enzyme catalyzes both the main reaction (ketone reduction) and the regeneration reaction. This is achieved by adding a sacrificial co-substrate, typically a cheap alcohol like isopropanol (B130326), in large excess. The same ADH that reduces the target ketone also oxidizes the co-substrate (e.g., isopropanol to acetone), thereby reducing NAD(P)⁺ back to NAD(P)H. This method is advantageous for its simplicity but can be limited by the enzyme's activity towards the co-substrate and potential equilibrium constraints.
Enzyme-Coupled Regeneration: This more versatile method employs a second enzyme and a corresponding substrate to regenerate the cofactor. A common system for NADH regeneration is the use of formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide. This system is thermodynamically favorable as the product, CO₂, is volatile and easily removed, driving the reaction to completion. For NADPH regeneration, glucose-6-phosphate dehydrogenase (G6PDH) or glucose dehydrogenase (GDH) are frequently used, oxidizing their respective sugar substrates. While more complex due to the need for a second enzyme, this approach offers higher efficiency and avoids potential inhibition of the primary ADH by the sacrificial co-substrate or its oxidized product. The choice of regeneration system is crucial for achieving high total turnover numbers (TTN) for the cofactor, which directly impacts the economic feasibility of the synthesis.
Enzyme Engineering for Enhanced Selectivity and Activity
The performance of a biocatalyst is not always optimal for a non-natural substrate like 2-Bromo-4-fluoroacetophenone. Wild-type enzymes may exhibit low activity, poor stereoselectivity, or be inhibited by the substrate or product. Protein engineering, through rational design or directed evolution, is a powerful tool to overcome these limitations and tailor enzymes for specific industrial applications.
Research on secondary alcohol dehydrogenases from thermophilic organisms, such as Thermoanaerobacter pseudethanolicus (TeSADH), has demonstrated the potential of this approach. These enzymes are attractive starting points due to their inherent stability. By introducing specific mutations into the enzyme's active site, it is possible to alter substrate specificity and enhance stereoselectivity. For the asymmetric reduction of 2-haloacetophenones, studies have shown that mutating amino acid residues lining the substrate-binding pocket can significantly impact the enzyme's performance. For instance, specific mutants of TeSADH have been developed to favor the production of either the (S) or (R) enantiomer of the resulting alcohol with high enantiomeric excess (ee). nih.govchem-station.com
The table below summarizes findings from studies on TeSADH mutants for the reduction of substituted 2-haloacetophenones, illustrating the impact of specific mutations on catalyst performance. nih.govchem-station.com
| Enzyme Variant | Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) |
| P84S/I86A TeSADH | 2-chloro-4′-bromoacetophenone | (R) | >99% | >99% |
| ΔP84/A85G TeSADH | 2-chloro-4′-bromoacetophenone | (S) | >99% | >99% |
| P84S/A85G TeSADH | 2-chloro-4′-fluoroacetophenone | (S) | Moderate | >99% |
| ΔP84/A85G TeSADH | 2-chloro-4′-chloroacetophenone | (S) | Low | >99% |
These examples highlight how targeted mutations can invert the stereopreference of an enzyme (from producing the R-alcohol to the S-alcohol) and improve conversion rates for specific substrates, thereby creating highly specialized biocatalysts for the synthesis of target molecules like this compound. nih.gov
Process Optimization in Biocatalytic Synthesis
Substrate Loading: Increasing the concentration of the starting material, 2-Bromo-4-fluoroacetophenone, is desirable to maximize reactor productivity. However, high substrate concentrations can lead to enzyme inhibition or toxicity to whole-cell biocatalysts. Furthermore, the low aqueous solubility of such aromatic ketones can be a limiting factor. Strategies to address this include the use of organic co-solvents or biphasic systems, which must be chosen carefully to avoid denaturing the enzyme.
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. For the asymmetric reduction, these parameters must be controlled to ensure the enzyme operates at peak performance throughout the reaction. For example, studies on the reduction of a similar substrate, 2-bromo-1-(naphthalen-2-yl)ethanone, identified optimal conditions of pH 7 and 25°C using a whole-cell biocatalyst. chemicalbook.com
Biocatalyst Concentration: The amount of enzyme or whole cells used directly impacts the reaction rate. This must be balanced against the cost of the biocatalyst.
Agitation Speed: In whole-cell systems or heterogeneous reactions, proper mixing is crucial to ensure efficient mass transfer of the substrate to the catalyst and to maintain cell suspension. chemicalbook.com
By systematically optimizing these variables, often using statistical methods like Design of Experiments (DoE), it is possible to significantly enhance the reaction yield, enantioselectivity, and space-time yield, making the biocatalytic process more efficient and commercially attractive. nrochemistry.com
Alternative Stereoselective Transformations
While biocatalysis offers a green and highly selective route, alternative chemical methods for the stereoselective reduction of prochiral ketones like 2-Bromo-4-fluoroacetophenone are also well-established. These methods often rely on metal-based catalysts or chiral reducing agents.
Asymmetric Transfer Hydrogenation (ATH): This is a widely used method for the enantioselective reduction of ketones. It typically employs ruthenium (Ru) or rhodium (Rh) complexes coordinated to chiral ligands. nih.gov A notable example is the Noyori-type catalyst, which consists of a Ru-arene complex with a chiral amino sulfonamide ligand. nih.gov In ATH, an alcohol, commonly isopropanol or a formic acid/triethylamine mixture, serves as the hydrogen source. The transfer of hydrogen from the source to the ketone is mediated by the chiral metal complex, which directs the hydride to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess. These catalysts are known for their high activity and broad functional group tolerance. chem-station.com
Catalytic Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) as the reductant in the presence of a chiral catalyst, often based on rhodium or ruthenium, such as those using the BINAP ligand. organic-chemistry.org While requiring high-pressure equipment, this method is highly atom-economical.
Stoichiometric Chiral Reducing Agents: The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this category. york.ac.uk This method uses borane (B79455) (BH₃) as the reducing agent in the presence of a catalytic amount of a chiral oxazaborolidine derived from a natural amino acid, typically proline. researchgate.net The chiral catalyst coordinates to both the borane and the ketone's carbonyl oxygen, creating a rigid, six-membered ring transition state that forces the hydride to be delivered to a specific face of the ketone, yielding the chiral alcohol with high enantioselectivity. nrochemistry.comyork.ac.uk This method has been successfully applied to the synthesis of (R)-2-bromo-1-(4-fluorophenyl)ethanol using the (R)-CBS catalyst, achieving excellent enantiomeric excess (>99% ee). nrochemistry.com
Exploration of Precursor Synthesis Routes (e.g., 2-Bromo-4-fluoroacetophenone)
The availability of the key precursor, 2-Bromo-4-fluoroacetophenone, is fundamental to the synthesis of this compound. This aromatic ketone can be synthesized through several established chemical routes.
One common industrial approach involves the electrophilic bromination of a commercially available starting material. The synthesis can be achieved via two main pathways:
Bromination of 4'-fluoroacetophenone: This route involves the direct bromination at the alpha-position of 4'-fluoroacetophenone. This is typically accomplished using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often performed in a suitable solvent like dichloromethane (B109758) (DCM) or acetic acid, and may be facilitated by a catalyst. Careful control of reaction conditions, such as temperature (often 0–6°C), is crucial to minimize side reactions like aromatic ring bromination. rsc.org
Friedel-Crafts Acylation: An alternative approach begins with 1-bromo-3-fluorobenzene. This starting material can undergo a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acetyl group and form 2-Bromo-4-fluoroacetophenone. The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring.
Another documented synthetic route is the oxidation of the final product, 1-(2-Bromo-4-fluorophenyl)ethanol. This retro-synthetic approach involves oxidizing the secondary alcohol back to the ketone using a suitable oxidizing agent. For example, pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane can effectively achieve this transformation with high yields (e.g., 92%). While useful in a laboratory setting or for structural confirmation, this is not a practical route for the forward synthesis of the chiral alcohol itself.
Reactivity and Transformational Pathways of S 1 2 Bromo 4 Fluorophenyl Ethanol
Chemical Reactions of the Hydroxyl Moiety
The secondary alcohol functionality is a primary site for various chemical modifications, allowing for its conversion into other key functional groups or for the introduction of protecting groups to facilitate reactions elsewhere on the molecule.
Oxidation Reactions
The secondary hydroxyl group of (S)-1-(2-Bromo-4-fluorophenyl)ethanol can be readily oxidized to the corresponding ketone, 2'-Bromo-4'-fluoroacetophenone. This transformation is a common step in synthetic pathways where the carbonyl functionality is required for subsequent reactions such as condensations, reductions, or nucleophilic additions. A variety of oxidizing agents can be employed for this purpose. For instance, the use of pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) provides a reliable method for this oxidation, often proceeding with high efficiency. One documented procedure reports the conversion of the alcohol to the ketone in a 92% yield. chemicalbook.com
Common reagents for the oxidation of secondary alcohols to ketones are summarized in the table below.
| Oxidizing Agent | Typical Solvent(s) | General Conditions |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone | 0 °C to room temperature |
| Swern Oxidation (DMSO, oxalyl chloride, base) | Dichloromethane (DCM) | Low temperature (-78 °C to rt) |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature |
Nucleophilic Substitutions and Derivatizations
The hydroxyl group can undergo nucleophilic substitution to form ethers and esters, which can serve as protecting groups or as integral parts of a target molecule's structure.
Etherification: The formation of an ether, such as a methyl or benzyl (B1604629) ether, is typically achieved via the Williamson ether synthesis. youtube.commasterorganicchemistry.comlibretexts.orgwikipedia.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl bromide) to yield the ether. Protecting the hydroxyl group as an ether is often necessary before performing subsequent reactions, such as cross-coupling on the aromatic ring, which might be incompatible with the free alcohol. wikipedia.org
Esterification: Esters can be synthesized through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. uakron.eduresearchgate.net Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. These derivatizations are useful for introducing new functional moieties or for analytical purposes. researchgate.net
Transformations Involving Aromatic Halogen Substituents
The bromine atom on the aromatic ring is a key handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. The fluorine atom, being on an aromatic ring, is generally unreactive under these conditions but significantly influences the electronic properties of the molecule.
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov For substrates like 1-(2-Bromo-4-fluorophenyl)ethanol, the hydroxyl group is often protected (e.g., as a silyl (B83357) ether or benzyl ether) prior to the coupling reaction to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This methodology is widely used for the synthesis of biaryl compounds and is known for its tolerance of a wide range of functional groups. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This method is highly effective for the vinylation of aromatic rings.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netorganic-chemistry.org
Below is a representative table of conditions for various cross-coupling reactions involving aryl bromides.
| Reaction Name | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | Toluene, Dioxane |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | Toluene, THF |
Directed Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.orgnih.govharvard.edu In this process, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then be trapped with various electrophiles.
For 1-(2-Bromo-4-fluorophenyl)ethanol, the hydroxyl group itself, or more commonly a protected form like an O-carbamate, can act as a DMG. nih.gov However, the presence of the bromine atom introduces complexity. Instead of deprotonation, a lithium-halogen exchange might occur. If the hydroxyl or a derivative directs metalation, it would occur at the C3 position, ortho to the directing group. This would generate a polysubstituted aromatic ring that would be difficult to access through classical electrophilic aromatic substitution methods.
This compound as a Chiral Synthon in Complex Molecule Synthesis
The true value of this compound lies in its use as a chiral synthon—a stereochemically defined building block for the construction of enantiomerically pure complex molecules. Its utility is particularly noted in the synthesis of potential pharmaceuticals.
One of the key methods for preparing this chiral alcohol is through the enantioselective reduction of its corresponding ketone, 2-bromo-4-fluoro acetophenone (B1666503). Various microorganisms, including species from the genera Candida, Hansenula, Pichia, and Saccharomyces, as well as Baker's yeast, have been shown to catalyze this reduction, achieving high yields (>90%) and excellent enantiomeric excess (99%). This biocatalytic approach provides a green and efficient route to the optically active starting material.
Once obtained, the (S)-enantiomer can be carried through multi-step synthetic sequences where the stereocenter is preserved. The combination of its defined stereochemistry and the reactive handles at the hydroxyl and bromo positions allows for the controlled, three-dimensional construction of target molecules. For example, it has been identified as a key chiral intermediate for the synthesis of several potential anti-Alzheimer's drugs. In such syntheses, the molecule would likely undergo a sequence of reactions, such as a cross-coupling at the bromine position followed by modification or substitution at the chiral hydroxyl center, to build up the final complex and biologically active compound.
Integration into Chiral Building Blocks
The primary application of this compound in organic synthesis is its role as a chiral building block. Chiral building blocks are enantiomerically enriched molecules that are incorporated into a larger molecule during a synthesis, allowing for the creation of complex structures with a specific, desired stereochemistry. The pharmaceutical industry has a significant demand for such chiral intermediates, as the therapeutic efficacy of many drugs is dependent on their stereoisomeric form.
This compound is a notable intermediate in the development of potential drugs for treating Alzheimer's disease. google.com Its molecular framework, containing a bromine atom, a fluorine atom, and a chiral alcohol on a phenyl ring, provides multiple points for further chemical modification. The enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone is a key method for producing the (S)-enantiomer with high purity, which is essential for its use as a chiral precursor. google.com
Below is a table summarizing the key aspects of this compound as a chiral building block.
| Feature | Description |
| Compound Name | This compound |
| CAS Number | 1446417-86-2 |
| Molecular Formula | C₈H₈BrFO |
| Key Chiral Feature | (S)-configuration at the secondary alcohol |
| Typical Synthesis | Enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone. google.com |
| Primary Application | Chiral intermediate for pharmaceutical synthesis. |
| Therapeutic Target | Potential anti-Alzheimer's disease agents. google.com |
Multi-Step Synthetic Sequences Leveraging Stereochemical Purity
In multi-step organic synthesis, the goal is to construct a complex target molecule from simpler starting materials through a series of chemical reactions. When the target molecule is chiral, it is often crucial to control the stereochemistry at each step where a new stereocenter is formed. A highly efficient strategy to achieve this is to use a chiral building block, such as this compound, which introduces a predefined stereocenter into the synthetic sequence.
The stereochemical purity of this compound is paramount. By starting with an enantiomerically pure compound, chemists can ensure that the subsequent products in the reaction sequence also maintain a high degree of stereochemical integrity. This is particularly important in the synthesis of pharmaceuticals, where the different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.
While specific multi-step synthetic pathways originating from this compound are often proprietary and detailed within patent literature for drug development, the principle remains the same: its high stereochemical purity is leveraged to produce complex, enantiomerically pure molecules that are candidates for new medicines.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
While specific experimental spectra for (S)-1-(2-Bromo-4-fluorophenyl)ethanol are not widely published, a detailed analysis can be reliably predicted based on data from structurally analogous compounds, including various substituted phenylethanols. rsc.org
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Methyl Protons (-CH₃): The three protons of the methyl group are expected to appear as a doublet around δ 1.4-1.6 ppm. The splitting into a doublet is due to scalar coupling with the adjacent methine proton (-CH).
Methine Proton (-CH): The single proton on the carbon bearing the hydroxyl group is expected to be observed as a quartet in the region of δ 5.1-5.3 ppm, resulting from coupling to the three methyl protons. Its position adjacent to the aromatic ring and the hydroxyl group causes a significant downfield shift.
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. It can range from δ 1.8 to 2.7 ppm.
Aromatic Protons (Ar-H): The three protons on the substituted phenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. They are expected in the downfield region of δ 7.0-7.6 ppm. The proton ortho to the bromine (H-3) would likely be a doublet of doublets. The proton between the fluorine and bromine substituents (H-5) would also be a doublet of doublets, and the proton ortho to the ethanol (B145695) group (H-6) would appear as a triplet or doublet of doublets.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 1.4 - 1.6 | Doublet (d) | ~6.5 |
| -OH | 1.8 - 2.7 | Broad Singlet (br s) | N/A |
| -CH | 5.1 - 5.3 | Quartet (q) | ~6.5 |
| Aromatic H-3, H-5, H-6 | 7.0 - 7.6 | Multiplet (m) | Various H-H & H-F couplings |
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.
Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the upfield region, around δ 24-26 ppm.
Methine Carbon (-CH-OH): The carbon atom bonded to the hydroxyl group is expected at approximately δ 68-70 ppm.
Aromatic Carbons: The aromatic carbons will appear between δ 114 and 145 ppm. The carbon attached to the fluorine atom (C-4) will show a large coupling constant (¹JC-F) and is expected to be significantly downfield, around δ 160-163 ppm (doublet). The carbon bonded to bromine (C-2) will be in the δ 120-123 ppm range. The carbon bearing the ethanol substituent (C-1) is predicted around δ 143-145 ppm. The remaining aromatic carbons (C-3, C-5, C-6) will have distinct signals influenced by the halogen substituents.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 24 - 26 |
| -CH-OH | 68 - 70 |
| C-Br (C-2) | 120 - 123 |
| C-F (C-4) | 160 - 163 (d, ¹JC-F ≈ 245 Hz) |
| C-1 (ipso to ethanol) | 143 - 145 |
| Other Aromatic C's | 114 - 130 |
The flexibility of this compound is primarily due to rotation around the single bond connecting the chiral center to the aromatic ring. This rotation gives rise to different staggered conformations (rotamers), which can interconvert rapidly at room temperature. libretexts.orgchemistrysteps.com Variable-temperature (VT) NMR is a powerful technique to study these conformational dynamics. ox.ac.ukoxinst.com
By lowering the temperature of the NMR experiment, the rate of interconversion between rotamers can be slowed down. blogspot.com If the temperature is lowered sufficiently to a point where this rotation becomes slow on the NMR timescale, the signals for the different, now distinct, conformers may be observed separately. researchgate.net This can lead to the broadening and eventual splitting of NMR signals (a process known as decoalescence). Analysis of the spectra at different temperatures allows for the determination of the energy barriers to rotation and the relative populations of the stable conformers. nih.gov For this specific molecule, VT-NMR could elucidate the preferred orientation of the ethanol substituent relative to the bulky bromine atom on the phenyl ring, providing insight into steric and electronic effects that govern its conformational landscape. libretexts.orgresearchgate.net
Vibrational Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in a molecule. The predicted spectrum for this compound would show several characteristic absorption bands based on data from analogous compounds. rsc.orgspectrabase.com
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, which is typically broadened by hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the methyl and methine groups are expected just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).
C=C Stretch (Aromatic): Medium to strong absorptions in the 1470-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.
C-O Stretch: A strong band for the C-O stretching of the secondary alcohol is expected in the 1050-1150 cm⁻¹ range.
C-F and C-Br Stretches: The C-F stretching vibration typically gives a strong absorption in the 1250-1000 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically between 500-680 cm⁻¹.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3030 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1470 | Medium-Strong |
| C-O Stretch | 1150 - 1050 | Strong |
| C-F Stretch | 1250 - 1100 | Strong |
| C-Br Stretch | 680 - 500 | Medium-Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. Generally, symmetric vibrations and those involving non-polar bonds produce strong Raman signals. For this compound, key expected signals would include strong bands for the symmetric aromatic ring breathing modes (around 1000 cm⁻¹) and C-Br stretching. nih.gov
Interactive Data Table: Predicted Raman Shifts
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3050 | Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Br Stretch | 680 - 500 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural confirmation.
The molecular formula of this compound is C₈H₈BrFO, with a monoisotopic mass of approximately 217.97 Da. uni.lu Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2). libretexts.org
Common fragmentation pathways for this molecule would include:
Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group. libretexts.orglibretexts.org Loss of the methyl group (•CH₃, 15 Da) would result in a prominent fragment ion at m/z 203/205.
Loss of Water: Dehydration, or the elimination of a water molecule (H₂O, 18 Da), is another common fragmentation pathway for alcohols, which would lead to an ion at m/z 200/202. libretexts.org
Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the ethanol side chain can occur. Loss of the C₂H₄OH fragment would lead to the 2-bromo-4-fluorophenyl cation at m/z 173/175.
Loss of Halogens: Fragmentation can also involve the loss of bromine (•Br, 79/81 Da) or fluorine (•F, 19 Da) radicals from the molecular ion or subsequent fragments.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |
| 218 / 220 | [M]⁺• | Molecular Ion |
| 203 / 205 | [M - CH₃]⁺ | Alpha-cleavage |
| 200 / 202 | [M - H₂O]⁺• | Dehydration |
| 173 / 175 | [C₆H₃BrF]⁺ | Benzylic Cleavage |
| 139 | [M - Br]⁺ | Loss of Bromine radical |
X-ray Crystallography for Absolute Configuration Assignment
Single-Crystal X-ray Diffraction
No published single-crystal X-ray diffraction data for this compound could be located. This analytical technique is essential for definitively determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. The absence of a reported crystal structure in databases such as the Cambridge Structural Database (CSD) indicates that this specific analysis has likely not been performed or publicly disseminated.
Addressing Crystallization Challenges (e.g., polymorphism, twinning)
There is no information available in the scientific literature regarding crystallization challenges specifically for this compound. Phenomena such as polymorphism (the ability of a substance to exist in two or more crystalline forms) or twinning (the intergrowth of two or more crystals in a symmetrical way) have not been documented for this compound. Investigating such challenges would require experimental crystallization screening and characterization, for which no data has been published.
Computational and Theoretical Investigations of S 1 2 Bromo 4 Fluorophenyl Ethanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. For a chiral molecule like (S)-1-(2-Bromo-4-fluorophenyl)ethanol, DFT can provide deep insights into its structural and electronic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT calculation that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation.
Conformational analysis would explore the various spatial orientations (conformers) of the molecule that arise from the rotation around its single bonds, particularly the C-C and C-O bonds of the ethanol (B145695) side chain. The relative energies of these conformers would be calculated to identify the global minimum (the most stable conformer) and other low-energy local minima. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. The presence of bulky bromine and electronegative fluorine atoms on the phenyl ring would significantly influence the preferred orientation of the ethanol group.
Prediction of Vibrational and Electronic Spectra
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. rsc.orgsapub.org Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending, twisting) associated with that vibration. A theoretical vibrational spectrum for this compound would help in assigning the experimental spectral bands to specific functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and vibrations involving the C-Br and C-F bonds.
Similarly, the electronic spectrum (UV-Visible) can be predicted by calculating the energies of electronic transitions, typically from the ground state to various excited states. This provides information about the wavelengths of light the molecule absorbs, which are related to transitions of electrons between molecular orbitals.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atom.
LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents.
The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability. nih.govnih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govyoutube.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |
| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ²/ (2η) | Measures the propensity of a species to accept electrons. |
This table is interactive. You can sort and filter the data.
These descriptors would quantify the reactivity of this compound, providing a theoretical basis for predicting its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values.
Red regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. In this compound, these would be centered around the electronegative oxygen, fluorine, and bromine atoms.
Blue regions: Indicate positive electrostatic potential, deficient in electrons. These are sites prone to nucleophilic attack. This would be expected around the hydrogen atom of the hydroxyl group.
Green regions: Indicate neutral or near-zero potential.
The MEP map provides a powerful visual tool for predicting intermolecular interactions and the reactive sites of the molecule. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines the electronic wavefunction to provide a localized, Lewis-like description of bonding. nih.gov It translates the complex molecular orbitals into intuitive concepts like lone pairs, bonding orbitals (σ, π), and antibonding orbitals (σ, π).
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
While standard DFT is designed for the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying excited states and electronic spectra. nih.govresearchgate.netresearchgate.net TD-DFT calculates the excitation energies required to promote an electron from an occupied orbital to a virtual orbital.
A TD-DFT calculation for this compound would yield a list of vertical excitation energies and their corresponding oscillator strengths, which determine the intensity of absorption bands in the UV-Vis spectrum. nih.gov The analysis would identify the specific molecular orbitals involved in the most significant electronic transitions (e.g., π → π* transitions within the aromatic ring or n → π* transitions involving the oxygen lone pairs), providing a detailed understanding of the molecule's photophysical properties.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics, solvent interactions, and intermolecular forces. For a molecule like this compound in a solution, MD simulations can elucidate how the molecule interacts with solvent molecules and with other solute molecules.
Solution-Phase Behavior and Intermolecular Interactions:
A study on the structurally similar 1-phenylethanol (B42297) and its monohydrate revealed specific non-covalent interactions. nih.gov It was observed that 1-phenylethanol can form hydrogen bonds with water, specifically an O-H⋅⋅⋅Ow bond (where the alcohol is the donor) and an Ow-H⋅⋅⋅π bond (where the water is the donor and the phenyl ring is the acceptor). nih.gov These types of interactions are also anticipated for this compound.
The presence of the bromine and fluorine atoms introduces additional complexity. The fluorine atom can participate in weaker hydrogen bonds as an acceptor. Both halogen atoms contribute to dipole-dipole and van der Waals interactions. The aromatic ring itself is capable of π-π stacking interactions with other aromatic molecules and cation-π interactions.
MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from a reference particle. For example, an RDF for the hydrogen of the hydroxyl group and the oxygen of a solvent water molecule would show a sharp peak at a short distance, indicative of strong hydrogen bonding.
Illustrative Data from MD Simulations of Analogous Systems:
The following table summarizes the types of intermolecular interactions that would be expected for this compound in a mixed solvent system, based on general principles and studies of similar molecules. dovepress.commdpi.com
| Interacting Atoms/Groups of this compound | Interacting Atoms/Groups of Solvent/Other Solute | Type of Interaction |
| Hydroxyl (-OH) group | Polar solvent molecules (e.g., water, ethanol) | Hydrogen Bonding |
| Phenyl ring (π-system) | Phenyl ring of another molecule | π-π Stacking |
| Fluorine atom | Hydrogen bond donors | Weak Hydrogen Bonding / Halogen Bonding |
| Bromine atom | Lewis bases | Halogen Bonding |
| Entire Molecule | Surrounding molecules | van der Waals forces, Dipole-dipole interactions |
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Direct quantum chemical calculations on the reaction mechanisms and transition states involving this compound are not extensively reported in the literature. This section, therefore, provides a theoretical framework and illustrative examples based on computational studies of reactions involving similar substituted alcohols and aromatic compounds.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reaction mechanisms. nih.gov These methods allow for the determination of the geometries of reactants, products, intermediates, and, most importantly, transition states. By calculating the potential energy surface of a reaction, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined, providing insights into the reaction kinetics. youtube.com
For this compound, quantum chemical calculations could be applied to investigate various reactions, such as its oxidation to the corresponding ketone, dehydration to form a styrene (B11656) derivative, or nucleophilic substitution at the benzylic carbon.
Investigating a Hypothetical Reaction: Oxidation to 2-Bromo-4-fluoracetophenone
Consider the oxidation of this compound to 2-Bromo-4-fluoracetophenone. A plausible mechanism involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the benzylic carbon. Quantum chemical calculations could be used to model this process with a specific oxidizing agent.
The process would involve:
Geometry Optimization: The initial structures of the reactants, this compound and the oxidant, are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure is performed. This is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. github.io
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm their nature (reactants and products have all real frequencies, while the transition state has one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state connects the desired reactants and products.
Illustrative Data from Quantum Chemical Calculations:
The following table presents hypothetical data for the oxidation of a substituted phenylethanol, illustrating the kind of information that can be obtained from quantum chemical calculations. The energy values are relative to the reactants.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameters of the Transition State |
| Reactants | 0.0 | 0.0 | N/A |
| Transition State | +25.0 | +28.5 | C-H bond being broken: elongated to ~1.5 Å; O-H bond being broken: elongated to ~1.4 Å |
| Products | -15.0 | -12.5 | N/A |
These calculations can be invaluable for understanding the factors that influence the reactivity of this compound, such as the electronic effects of the bromo and fluoro substituents on the stability of the transition state. researchgate.net For instance, the electron-withdrawing nature of the halogen atoms could influence the acidity of the hydroxyl proton and the stability of any charged intermediates.
Emerging Research Directions and Methodological Advancements
Development of Novel Catalytic Systems for (S)-1-(2-Bromo-4-fluorophenyl)ethanol Synthesis
The enantioselective synthesis of chiral alcohols, including halogenated derivatives such as this compound, is heavily reliant on the development of sophisticated catalytic systems. The primary route to this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-4-fluoroacetophenone. Research in this area is focused on enhancing catalytic activity, improving enantioselectivity, and broadening the substrate scope.
Recent advancements have centered on transition metal catalysts and biocatalysts. Ruthenium, rhodium, and iridium complexes, featuring chiral phosphine (B1218219) and diamine ligands, have been extensively studied for the asymmetric hydrogenation of acetophenones. nih.govmdpi.com For instance, complexes of the type [RuX2(diphosphine)(1,2-diamine)] have shown considerable promise in achieving high conversions and enantiomeric excesses. nih.govmdpi.com The performance of these catalysts is intricately linked to the electronic and steric properties of both the metal center and the chiral ligands.
Biocatalysis offers a green and highly selective alternative to metal-based catalysts. nih.gov Alcohol dehydrogenases (ADHs), in particular, have gained prominence for their ability to catalyze the reduction of a wide array of ketones to their corresponding chiral alcohols with excellent enantiopurity. nih.gov A notable example is the use of a novel medium-chain alcohol dehydrogenase from Rhodococcus sp., which has demonstrated high efficiency in the asymmetric reduction of various aromatic ketones. nih.gov The application of such biocatalytic systems to the synthesis of this compound is a promising avenue for sustainable production.
Below is a table summarizing representative catalytic systems applicable to the asymmetric reduction of substituted acetophenones, providing a basis for the synthesis of this compound.
| Catalyst System | Ligand Type | Substrate Type | Key Advantages |
| Ruthenium-based | Chiral Diphosphine-Diamine | Aromatic Ketones | High activity and enantioselectivity |
| Rhodium-based | Chiral Phosphines (e.g., BINAP) | Aromatic Ketones | Excellent enantiocontrol in conjugate additions |
| Iridium-based | Chiral Phosphine-Amine | Acetophenones | High efficiency in transfer hydrogenation |
| Alcohol Dehydrogenase (ADH) | Biocatalyst | Aromatic Ketones | High enantioselectivity, mild reaction conditions, environmentally benign |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
The optimization of catalytic asymmetric reactions necessitates a deep understanding of the reaction kinetics, mechanism, and the behavior of catalytic species under operational conditions. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable tools in this regard. Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction.
For the synthesis of this compound via asymmetric hydrogenation, in situ ATR-IR spectroscopy can be employed to track the consumption of the 2-bromo-4-fluoroacetophenone starting material and the formation of the chiral alcohol product. acs.org This allows for the precise determination of reaction rates and the identification of any catalyst deactivation processes. mdpi.com The mechanistic insights gained from such studies are crucial for optimizing reaction parameters like temperature, pressure, and catalyst loading to maximize yield and enantioselectivity.
The following table outlines key spectroscopic techniques used for in situ reaction monitoring in catalytic hydrogenations.
| Spectroscopic Technique | Information Obtained | Advantages for Asymmetric Synthesis |
| ATR-IR Spectroscopy | Real-time concentration profiles of reactants and products. | Non-invasive, suitable for solution-phase reactions, provides kinetic data. |
| Raman Spectroscopy | Vibrational information, complementary to IR, good for aqueous systems. | Can be used with fiber-optic probes for remote monitoring. |
| NMR Spectroscopy | Detailed structural information on intermediates and products. | Provides insights into reaction mechanisms and stereochemistry. |
Synergistic Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental work has become a powerful strategy for accelerating the discovery and optimization of catalytic systems for asymmetric synthesis. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict the stereochemical outcome of a reaction, and design new, more effective chiral catalysts. nih.gov
In the context of synthesizing this compound, computational modeling can be applied to study the transition states of the hydride transfer from the catalyst to the ketone. nih.gov By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the enantioselectivity of a given catalyst can be predicted. This predictive power allows for the rational design of ligands and catalysts with improved performance, reducing the need for extensive experimental screening.
The synergy between theory and experiment is a cyclical process. Experimental results provide benchmarks for validating and refining computational models, while computational insights guide the design of new experiments. This integrated approach has been successfully applied to understand the mechanism of asymmetric hydrogenation catalyzed by Noyori-type ruthenium complexes, providing a detailed picture of the non-covalent interactions that govern enantioselectivity. nih.gov
Green Chemistry Approaches in the Synthesis of Chiral Halogenated Alcohols
The principles of green chemistry are increasingly influencing the development of synthetic routes to chiral molecules, including halogenated alcohols. nih.gov The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis. Iron-catalyzed etherification of benzylic alcohols has been successfully demonstrated in propylene (B89431) carbonate, a green and recyclable solvent. acs.org
Biocatalysis: As mentioned earlier, the use of enzymes like alcohol dehydrogenases offers a highly sustainable route to chiral alcohols. nih.govnih.gov These reactions are typically performed in aqueous media under mild conditions, avoiding the need for heavy metals and harsh reagents.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Asymmetric transfer hydrogenation, where a safe and inexpensive molecule like isopropanol (B130326) serves as the hydrogen source, is an example of a more atom-economical approach compared to methods requiring stoichiometric reducing agents. acs.org
Catalyst Recycling: The development of heterogeneous catalysts or methods for the efficient recovery and reuse of homogeneous catalysts is crucial for improving the sustainability and cost-effectiveness of the synthesis.
The following table summarizes some green chemistry approaches relevant to the synthesis of chiral halogenated alcohols.
| Green Chemistry Principle | Application in Chiral Alcohol Synthesis | Example |
| Safer Solvents | Replacement of hazardous solvents with water or bio-solvents. | Biocatalytic reduction of ketones in aqueous buffer. |
| Use of Renewable Feedstocks | Utilization of biocatalysts derived from microorganisms. | Whole-cell biocatalysis using Daucus carota. nih.gov |
| Catalysis | Employment of highly efficient and selective catalysts to minimize waste. | Asymmetric hydrogenation with recyclable catalysts. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions that proceed under mild conditions. |
Q & A
Q. What are the recommended synthetic routes for achieving high enantiomeric purity in (S)-1-(2-Bromo-4-fluorophenyl)ethanol?
- Methodological Answer : Asymmetric catalytic reduction of the corresponding ketone using chiral catalysts (e.g., Ru-BINAP complexes) or biocatalysts (e.g., alcohol dehydrogenases) is preferred. For example, enzymatic reduction with immobilized enzymes in green solvents (e.g., ionic liquids) can enhance enantioselectivity and yield. Characterization of enantiomeric excess (ee) should be performed via chiral HPLC or polarimetry .
- Key Considerations : Optimize reaction parameters (pH, temperature, co-solvents) to improve enzyme stability and substrate solubility. Monitor reaction progress using TLC or GC-MS .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualization. Key steps:
Grow high-quality crystals via slow evaporation in a solvent system (e.g., hexane/ethyl acetate).
Collect diffraction data at low temperature (e.g., 193 K) to minimize disorder.
Refine hydrogen atom positions using riding models or neutron diffraction data if available .
Q. What analytical techniques confirm stereochemistry and purity?
- Methodological Answer :
- NMR : - and -NMR to verify substituent positions and absence of diastereomers.
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields or spectral data be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (solvent, catalyst loading, temperature).
- Cross-Validation : Compare NMR data with computed spectra (DFT-based tools) or reference compounds.
- Statistical Analysis : Use multivariate regression to identify critical variables affecting yield .
Q. What strategies optimize biocatalytic synthesis of this compound?
- Methodological Answer :
- Enzyme Engineering : Directed evolution or rational design to enhance activity/selectivity (e.g., modifying alcohol dehydrogenase substrate-binding pockets).
- Process Intensification : Continuous-flow reactors with immobilized enzymes to improve turnover number (TON).
- Solvent Engineering : Use deep eutectic solvents (DES) to stabilize enzymes and improve substrate solubility .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
Synthesize derivatives via halogen substitution (e.g., Br → Cl), fluorination at alternative positions, or hydroxyl group modification.
Screen for bioactivity (e.g., antimicrobial assays against Gram-positive/-negative bacteria).
Perform computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding affinity .
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer :
- Biodegradability : OECD 301F test to measure mineralization in aqueous systems.
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Bioaccumulation : Log determination via shake-flask method .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
